molecular formula C16H16O3S2 B12538508 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid CAS No. 864364-86-3

2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid

Katalognummer: B12538508
CAS-Nummer: 864364-86-3
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: JDKCAUDFYGXHTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C15H16OS2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxy-3-(phenylsulfanyl)propyl sulfide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. Advanced purification techniques are employed to ensure the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoic acid: Shares the hydroxyl group but lacks the sulfanyl groups.

    2-{[2-Hydroxy-3-(methylsulfanyl)propyl]sulfanyl}benzoic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene: Lacks the carboxylic acid group.

Uniqueness

The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields .

Eigenschaften

CAS-Nummer

864364-86-3

Molekularformel

C16H16O3S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-(2-hydroxy-3-phenylsulfanylpropyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H16O3S2/c17-12(10-20-13-6-2-1-3-7-13)11-21-15-9-5-4-8-14(15)16(18)19/h1-9,12,17H,10-11H2,(H,18,19)

InChI-Schlüssel

JDKCAUDFYGXHTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC(CSC2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.